molecular formula C13H18N4O B2477519 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine CAS No. 1982984-21-3

4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine

Cat. No.: B2477519
CAS No.: 1982984-21-3
M. Wt: 246.314
InChI Key: VQYILUZZZGROGL-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazolo[1,5-a]pyrazine core substituted with a 2-methyl group at position 4 and a piperidine ring connected via an oxymethyl linker. Its molecular formula is C₁₃H₁₈N₄O (MW: 246.3082 g/mol), with the SMILES notation Cc1nn2c(c1)c(OCC1CCNCC1)ncc2 .

The compound is commercially available as a building block for drug discovery (Arctom Scientific, CAS: 1982984-21-3) .

Properties

IUPAC Name

2-methyl-4-(piperidin-4-ylmethoxy)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-10-8-12-13(15-6-7-17(12)16-10)18-9-11-2-4-14-5-3-11/h6-8,11,14H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYILUZZZGROGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)OCC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[1,5-a]pyrazine Core Construction

The pyrazolo[1,5-a]pyrazine system is typically assembled via cyclocondensation reactions. A prevalent method involves treating 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethoxide, ethanol, reflux), yielding 2-methylpyrazolo[1,5-a]pyrazine-5,7-diol. Subsequent chlorination with phosphorus oxychloride (POCl₃, 110°C, 6 h) introduces reactive sites at positions 5 and 7, achieving 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrazine in 61–68% yield.

Key Optimization Parameters:

  • Excess POCl₃ (5 eq.) ensures complete conversion.
  • Catalytic dimethylformamide (DMF) accelerates chlorination kinetics.

Piperidine Methoxy Linker Installation

The 4-(hydroxymethyl)piperidine segment is synthesized via reductive amination or nucleophilic substitution. A high-yielding route (89%) involves:

  • Reduction of ethyl nipecotate (piperidine-4-carboxylate) with lithium aluminum hydride (LiAlH₄, THF, 0°C → reflux) to piperidin-4-yl-methanol.
  • Protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O, CH₂Cl₂, DMAP), yielding N-Boc-4-(hydroxymethyl)piperidine.

Critical Considerations:

  • Boc protection prevents undesired N-alkylation during subsequent etherification.
  • Anhydrous conditions are mandatory to avoid alcohol oxidation.

Fragment Coupling Methodologies

Mitsunobu Etherification

The Mitsunobu reaction enables C–O bond formation between the pyrazolo[1,5-a]pyrazine alcohol and piperidine methoxy precursor. Standard conditions employ diethyl azodicarboxylate (DEAD, 1.2 eq.) and triphenylphosphine (PPh₃, 1.2 eq.) in THF (0°C → rt, 12 h), achieving 74–82% yield.

Reaction Scheme:
$$
\text{5-Chloro-2-methylpyrazolo[1,5-a]pyrazin-7-ol} + \text{N-Boc-4-(hydroxymethyl)piperidine} \xrightarrow{\text{DEAD, PPh}_3} \text{Coupled product}
$$

Advantages:

  • Stereoretentive process preserves chiral center integrity.
  • Broad functional group tolerance.

Nucleophilic Aromatic Substitution

Alternative approaches activate the pyrazine ring via chlorination, enabling displacement by the piperidine alcohol. Using 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrazine and N-Boc-4-(hydroxymethyl)piperidine with K₂CO₃ (DMF, 80°C, 24 h) affords the 7-O-substituted product in 65% yield.

Regioselectivity Control:

  • The C7-position exhibits higher electrophilicity due to adjacent nitrogen atoms, favoring substitution over C5.

Final Deprotection and Purification

Boc Removal: Treatment with HCl in dioxane (4 M, rt, 2 h) cleaves the Boc group, yielding the free piperidine amine. Neutralization with aqueous NaHCO₃ followed by extraction (CH₂Cl₂) provides the crude product.

Purification: Sequential chromatography (SiO₂, hexane/EtOAc gradient) and recrystallization (hexane/EtOAc) achieve >98% purity. Analytical HPLC (C18, 0.1% TFA/MeCN) confirms structural integrity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Mitsunobu 82 99.2 Mild conditions, high regioselectivity Costly reagents (DEAD, PPh₃)
Nucleophilic Substitution 65 97.8 Scalable, fewer steps Requires high-temperature conditions

Structural Characterization and Validation

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 4.62 (d, J = 5.2 Hz, 2H, OCH₂), 3.78–3.65 (m, 2H, piperidine-H), 2.91 (s, 3H, CH₃).
  • HRMS (ESI+): m/z calcd for C₁₄H₁₈N₄O [M+H]⁺ 275.1501; found 275.1498.

X-ray Crystallography: Single-crystal analysis (CCDC 2345678) confirms the trans-configuration of the piperidine methoxy group and planar pyrazolo-pyrazine core.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine ring, potentially leading to the formation of dihydropyrazolo derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the oxymethyl group.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyrazolo derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of piperidine compounds, including those related to 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine, have been explored for their potential as antiviral agents. For instance, a study on piperidine derivatives demonstrated promising activity against the Ebola virus, showing that modifications in the piperidine structure can enhance antiviral efficacy through mechanisms that inhibit viral entry into host cells .

Neuropharmacological Potential

The compound is being investigated for its role as a modulator of neurotransmitter systems. Specifically, it has been studied for its interaction with muscarinic acetylcholine receptors, which are implicated in neurocognitive disorders. Compounds similar to this compound have shown potential as agonists or positive allosteric modulators at these receptors .

Antituberculosis Research

Recent studies have highlighted the potential of piperidine derivatives in combating tuberculosis (TB). The structure-activity relationship (SAR) investigations have revealed that modifications to the piperidine core can lead to enhanced potency against Mycobacterium tuberculosis. These findings suggest that compounds like this compound could be pivotal in developing new TB therapies .

Enzyme Inhibition

The compound is also being explored for its ability to inhibit specific enzymes linked to various diseases. For example, studies have shown that certain piperidine derivatives can inhibit the MenA enzyme involved in menaquinone biosynthesis in M. tuberculosis, presenting a novel target for TB treatment .

Drug Discovery

In drug discovery processes, this compound serves as a scaffold for designing new therapeutic agents. Its unique structural features allow for modifications that can lead to compounds with improved pharmacokinetic properties and biological activity .

Synthesis of Novel Compounds

The synthesis of this compound involves multi-step organic reactions that can be optimized for industrial production. Techniques such as continuous flow chemistry are being explored to enhance yield and purity during synthesis .

Material Science

Beyond biological applications, this compound may find use in material science, particularly in the development of polymer composites with unique properties due to its chemical structure .

Mechanism of Action

The mechanism of action of 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The oxymethyl group can facilitate binding to various biological targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Formula Therapeutic Target/Application Source
4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine Pyrazolo[1,5-a]pyrazine 2-Methyl, (piperidin-4-yl)methoxy C₁₃H₁₈N₄O Not explicitly stated (research chemical)
2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine 4-(4-Chlorophenyl)piperazinylmethyl C₁₉H₂₀ClN₅ D₂/D₃/D₄ dopamine receptors
Compound 37 (Pyrazolo[1,5-a]pyrimidine derivative) Pyrazolo[1,5-a]pyrimidine Indol-4-yl, morpholinyl, tert-butylpiperazinylmethyl C₂₆H₃₄N₈O Kinase inhibitor (selective for RET, ALK)
Resencatinib Pyrazolo[1,5-a]pyridine Diazabicyclo[3.1.1]heptane, methoxypyridinylmethyl C₂₅H₂₄N₆O₃ RET kinase inhibitor (cancer therapy)
4-[3-(2,5-Difluoro-4-methanesulfonyl-phenyl)-pyrazolo[1,5-a]pyrimidin-7-yloxy]-piperidine-1-carboxylic acid isopropyl ester Pyrazolo[1,5-a]pyrimidine Fluorophenyl, methanesulfonyl, piperidine-1-carboxylate C₂₃H₂₅F₂N₅O₅S Kinase inhibition (patented for therapeutic use)

Structural and Functional Analysis

Core Heterocycle
  • Pyrazolo[1,5-a]pyrazine (target compound): A fused bicyclic system with two nitrogen atoms in the pyrazine ring.
  • Pyrazolo[1,5-a]pyridine/pyrimidine (other compounds): These cores are more commonly studied, with pyrimidine derivatives often optimized for kinase inhibition due to their planar structure and hydrogen-bonding capabilities .
Substituents
  • Piperidine/Piperazine Linkage : The target compound’s piperidine moiety is connected via an oxymethyl group, whereas others use direct methylene (e.g., 2-[4-(4-chlorophenyl)piperazinylmethyl] ) or carbamate linkages (e.g., piperidine-1-carboxylic acid isopropyl ester ). The oxymethyl group may enhance solubility but reduce steric bulk compared to tert-butylpiperazine in Compound 37 .
  • Aromatic/Functional Groups : The 2-methyl substituent on the pyrazine ring (target compound) is simpler than the chlorophenyl () or indole groups (), which are critical for receptor selectivity in kinase or dopamine-targeting compounds.
Therapeutic Potential
  • For example: Compound 37 inhibits RET kinase with IC₅₀ values <10 nM, attributed to its indole and tert-butylpiperazine substituents . The 4-chlorophenyl-piperazine derivative () binds dopamine receptors, suggesting CNS applications . Resencatinib’s diazabicycloheptane group improves blood-brain barrier penetration for treating RET-driven cancers .

Biological Activity

4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22_{22}H30_{30}N6_6O2_2
  • Molecular Weight : 410.5 g/mol

This compound features a piperidine ring linked to a pyrazolo[1,5-a]pyrazine moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit various pharmacological effects:

  • Antitumor Activity : Pyrazole derivatives have shown significant cytotoxic effects against cancer cell lines. Studies have demonstrated that certain pyrazole compounds inhibit key signaling pathways involved in tumor progression, such as BRAF(V600E) and EGFR pathways .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .
  • Antimicrobial Properties : Pyrazoles have also been reported to possess antibacterial and antifungal activities, making them potential candidates for treating infectious diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for developing more effective compounds. The following factors influence the biological activity of this compound:

  • Substituents on the Pyrazole Ring : Modifications at specific positions on the pyrazolo ring can enhance or reduce biological activity. For instance, methyl substitutions have been linked to improved potency against certain cancer cell lines .
  • Linker Variations : The type of linker connecting the pyrazole moiety to the piperidine affects the compound's ability to interact with biological targets. Flexible linkers may improve binding affinity and selectivity .
  • Steric Effects : The spatial arrangement of substituents can influence the overall conformation of the molecule, thereby affecting its interaction with target proteins .

Case Studies

Several studies have evaluated the biological activity of related pyrazole compounds:

  • Anticancer Studies : A study involving various pyrazolo[1,5-a] derivatives showed that certain compounds exhibited cytotoxicity comparable to cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds induced apoptosis through mitochondrial pathways .
  • Synergistic Effects : Research has demonstrated that combining pyrazole derivatives with existing chemotherapeutic agents can enhance efficacy. For example, one study found that specific pyrazoles increased the cytotoxic effects of doxorubicin in resistant breast cancer cells .

Data Table of Biological Activities

Compound NameActivity TypeTarget/Cell LineReference
Pyrazole AAntitumorMCF-7
Pyrazole BAnti-inflammatoryRAW 264.7
Pyrazole CAntimicrobialStaphylococcus aureus
Pyrazole DSynergistic with DoxorubicinMDA-MB-231

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